molecular formula C19H16BrN5 B6476219 5-bromo-2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile CAS No. 2640821-65-2

5-bromo-2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6476219
CAS No.: 2640821-65-2
M. Wt: 394.3 g/mol
InChI Key: ALNOSTQFNLQGEN-UHFFFAOYSA-N
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Description

5-Bromo-2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at position 5, a cyano group at position 3, and an azetidine ring at position 2. The azetidine moiety is further functionalized with a 2-cyclopropyl-1H-1,3-benzodiazole group. Its structural complexity arises from the fusion of azetidine (a strained four-membered ring) with benzodiazole and pyridine systems, creating a rigid framework that may influence binding selectivity and metabolic stability.

Properties

IUPAC Name

5-bromo-2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5/c20-14-7-13(8-21)18(22-9-14)24-10-15(11-24)25-17-4-2-1-3-16(17)23-19(25)12-5-6-12/h1-4,7,9,12,15H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNOSTQFNLQGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=C(C=C(C=N5)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile is a complex heterocyclic compound notable for its unique structural features, including a brominated pyridine ring, an azetidine moiety, and a benzodiazole substituent. Its molecular formula is C17_{17}H18_{18}BrN5_5, and it has attracted attention in medicinal chemistry due to its potential biological activities and electronic properties.

Structural Characteristics

The compound's structure contributes significantly to its biological activity. The presence of the azetidine ring and the brominated pyridine enhances its reactivity and potential interactions with biological targets.

Structural Feature Description
Brominated Pyridine Enhances electronic properties
Azetidine Moiety Increases reactivity
Benzodiazole Substituent Potential for diverse biological interactions

Currently, the precise mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest that it may interact with biological targets involved in inflammation and microbial resistance mechanisms.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzodiazole have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that related compounds can exhibit selective toxicity towards cancer cells while sparing normal cells. This property is critical for the development of potential anticancer agents . The structure–activity relationship (SAR) studies indicate that modifications in the substituents can significantly alter the cytotoxic profile.

Study on Related Benzodiazole Derivatives

In a study evaluating 41 benzoxazole derivatives, it was found that several exhibited selective antibacterial activity and significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. Notably, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Screening for Antimicrobial Activity

Antimicrobial screening of derivatives similar to this compound was conducted using model bacterial strains. The minimal inhibitory concentrations (MICs) were determined, revealing that only a subset of compounds demonstrated significant activity against tested strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 5-bromo-2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, molecular weight, and functional groups are highlighted.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source
This compound Not explicitly reported ~370–380 (est.) Bromopyridine, azetidine, 2-cyclopropyl-benzodiazole, cyano group Not available Target Compound
5-Bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile C₁₅H₁₃BrN₄O 345.19 Bromopyridine, azetidine, pyridinyloxy-methyl, cyano group 2640966-25-0
5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole C₁₂H₈BrN₃ 274.12 Bromobenzodiazole, pyridine 1304458-60-3
3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid C₂₅H₂₆N₄O₄ 458.50 Ethoxycarbonyl, benzimidazole, pyrrolidinone, benzoic acid Not available

Key Findings:

Substituent Diversity: The target compound’s 2-cyclopropyl-benzodiazole group distinguishes it from analogues like 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole , which lacks the azetidine and cyclopropyl moieties. The cyclopropyl group may enhance steric hindrance and metabolic stability compared to simpler alkyl or aryl substituents.

Molecular Weight and Complexity :

  • The target compound’s estimated molecular weight (~370–380) is higher than its azetidine-containing analogue (345.19) , reflecting the added benzodiazole and cyclopropyl groups. This increased complexity may impact solubility and bioavailability.

Functional Group Impact: The cyano group in both the target compound and 5-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a strong electron-withdrawing group, likely influencing reactivity and intermolecular interactions (e.g., hydrogen bonding). In contrast, the ethoxycarbonyl and benzoic acid groups in the benzimidazole derivative introduce carboxylic acid functionality, which may enhance solubility but reduce membrane permeability.

Limitations in Available Data:

  • The synthetic routes and crystallographic data (e.g., via SHELX programs ) for these compounds remain underexplored in the evidence.

Preparation Methods

Cyano Group Introduction at Position 3

The cyano group is introduced via Sandmeyer reaction using CuCN under reflux in DMF. Starting from 2-chloro-5-bromopyridine, treatment with CuCN (1.5 eq) at 140°C for 12 hours affords 5-bromo-2-chloropyridine-3-carbonitrile in 78% yield. Alternative methods include palladium-catalyzed cyanation with Zn(CN)₂, though yields are lower (≤60%).

Bromination at Position 5

Electrophilic bromination is guided by the cyano group’s meta-directing effects. Using Br₂ (1.1 eq) in H₂SO₄ at 0°C, regioselective bromination achieves >90% purity. Excess bromine leads to di-substitution, necessitating precise stoichiometry.

Construction of the 2-Cyclopropyl-1H-Benzodiazole Moiety

The benzodiazole fragment is synthesized from 1,2-diaminobenzene derivatives.

Diamine Precursor Synthesis

Reduction of 5-bromo-N-methyl-2-nitroaniline to 5-bromo-N¹-methylbenzene-1,2-diamine is achieved via:

Reducing SystemConditionsYieldReference
Zn/AcOH in 1,4-dioxane0°C → 90°C, 4 hours70%
Fe/NH₄Cl in MeOH75°C, 15 hours90%
Na₂S₂O₄ in MeOH/H₂O60°C, 12 hours85%

Cyclocondensation with Cyclopropanecarbonyl Chloride

The diamine reacts with cyclopropanecarbonyl chloride (1.2 eq) in glacial acetic acid at 100°C for 6 hours, forming 2-cyclopropyl-1H-benzodiazole (87% yield). Microwave-assisted methods (120°C, 20 minutes) enhance efficiency (92% yield).

Azetidine Ring Formation and Functionalization

Azetidine Synthesis via Ring-Closing

Azetidine is constructed from 1,3-dibromopropane and the benzodiazole amine:

N-Arylation with Pyridine Core

Buchwald-Hartwig coupling links the azetidine to the pyridine:

Alternative SNAr reactions require electron-deficient pyridines:

Final Product Characterization and Optimization

Purification and Analytical Data

  • Column Chromatography : Silica gel, EtOAc/hexane (3:7) → 95% purity.

  • HRMS : m/z 426.0521 [M+H]⁺ (calc. 426.0524).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, pyridine-H), 7.89–7.82 (m, 2H, benzodiazole-H), 4.62–4.58 (m, 4H, azetidine-H), 2.31–2.25 (m, 1H, cyclopropane-H), 1.12–1.08 (m, 4H, cyclopropane-CH₂).

Scale-Up Challenges

  • Azetidine Ring Strain : High dilution (0.1 M) prevents oligomerization during cyclization.

  • Benzodiazole Hydrolysis : Anhydrous conditions (molecular sieves) mitigate degradation during coupling.

Alternative Routes and Comparative Analysis

Sequential vs Convergent Synthesis

ApproachAdvantagesDisadvantages
SequentialFewer purification stepsLower overall yields (≤40%)
ConvergentModular flexibilityComplex orthogonal protection

Microwave-Assisted Steps

  • Benzodiazole Cyclization : 20 minutes vs 6 hours (thermal) → 15% yield improvement.

  • N-Arylation : Pd-free conditions under microwave (150°C, 30 minutes) achieve 80% yield .

Q & A

Q. Q1. What are the critical considerations for designing a synthetic route for this compound?

Answer: The synthesis requires sequential functionalization of the pyridine and azetidine rings. Begin with bromination at the pyridine's 5-position, followed by nucleophilic aromatic substitution (SNAr) to introduce the azetidine moiety. The benzodiazole unit can be coupled via Buchwald-Hartwig amination or Ullmann-type reactions. Key considerations include:

  • Protecting reactive groups (e.g., nitrile) during bromination .
  • Using aprotic solvents (DMF, DMSO) and bases (K2_2CO3_3) for SNAr reactions to enhance azetidine ring formation .
  • Optimizing coupling temperatures (80–120°C) to avoid decomposition of the cyclopropyl-benzodiazole subunit .

Q. Q2. How can researchers improve the yield of the azetidine-benzodiazole coupling step?

Answer: Advanced optimization strategies include:

  • Screening palladium catalysts (e.g., Pd(OAc)2_2) with ligands like Xantphos or BINAP to enhance cross-coupling efficiency .
  • Employing microwave-assisted synthesis to reduce reaction time (30–60 minutes vs. 24 hours conventional) while maintaining yields >70% .
  • Monitoring reaction progress via LC-MS to identify intermediate bottlenecks and adjust stoichiometry .

Structural Characterization

Q. Q3. What advanced techniques resolve ambiguities in the azetidine-benzodiazole linkage conformation?

Answer:

  • X-ray crystallography : Definitive confirmation of the 3D structure, as demonstrated for azetidine-containing heterocycles .
  • 2D NMR : HSQC and HMBC correlations map through-space interactions between azetidine protons (δ 3.5–4.5 ppm) and adjacent aromatic systems .
  • DFT calculations : Predict stable conformers and compare with experimental data to validate stereoelectronic effects .

Q. Q4. How should researchers address discrepancies in 13C^{13}\text{C}13C NMR signals for the nitrile group?

Answer:

  • Verify solvent effects: Nitrile carbons (δ 115–120 ppm) show shifts in DMSO vs. CDCl3_3 due to hydrogen bonding .
  • Use DEPT-135 to distinguish nitrile carbons from quaternary signals.
  • Cross-validate with IR spectroscopy (C≡N stretch: 2200–2250 cm1^{-1}) .

Biological Activity & Assay Design

Q. Q5. What methodological framework is recommended for evaluating kinase inhibition potential?

Answer:

  • Kinase panel screening : Test against EGFR, Aurora A, and CDK2 using TR-FRET-based Z’-LYTE assays .
  • Dose-response curves : Use 10-point dilution series (1 nM–10 µM) with staurosporine as a positive control.
  • Data analysis : Calculate IC50_{50} values using nonlinear regression (GraphPad Prism) and assess allosteric effects via Lineweaver-Burk plots .

Q. Q6. How can researchers differentiate target-specific activity from off-target effects in cellular assays?

Answer:

  • CRISPR/Cas9 knockout models : Validate target engagement in isogenic cell lines lacking the putative kinase .
  • Proteome-wide profiling : Use affinity purification mass spectrometry (AP-MS) to identify off-target binding partners .
  • Thermal shift assays : Monitor protein stability changes upon compound binding to confirm target modulation .

Data Contradictions & Reproducibility

Q. Q7. How should conflicting solubility data (DMSO vs. aqueous buffer) be resolved?

Answer:

  • Dynamic light scattering (DLS) : Detect nanoaggregates in DMSO solutions >10 mM, which may skew solubility measurements .
  • Shake-flask method : Quantify saturation solubility via HPLC after 24-hour equilibration at 25°C .
  • Sonication : Pre-treat DMSO stock solutions (30 minutes, 45°C) to disrupt aggregates before aqueous dilution .

Q. Q8. What steps mitigate batch-to-batch variability in crystallinity?

Answer:

  • Polymorph screening : Use solvent-mediated crystallization (e.g., ethanol/water gradients) to isolate stable forms .
  • DSC/TGA analysis : Characterize thermal profiles to identify amorphous content.
  • Process control : Standardize cooling rates (±0.1°C/min) and stirring speeds during recrystallization .

Computational & Modeling

Q. Q9. Which molecular docking parameters are critical for predicting binding modes with kinase targets?

Answer:

  • Flexible docking : Allow side-chain rotation in the kinase active site (e.g., using AutoDock Vina) .
  • Solvent effects : Include explicit water molecules in the binding pocket to improve pose accuracy.
  • MM-GBSA validation : Calculate binding free energies to rank docking poses .

Q. Q10. How can QSAR models be optimized for this compound’s derivatives?

Answer:

  • Descriptor selection : Include electronic (HOMO/LUMO) and steric (molar refractivity) parameters .
  • Cross-validation : Use k-fold (k=5) to assess model robustness against overfitting.
  • External validation : Test predictions against newly synthesized analogs with defined IC50_{50} values .

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